molecular formula C25H26F3N3O7 B2606331 2-(2-methoxyphenoxy)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate CAS No. 1351647-96-5

2-(2-methoxyphenoxy)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate

Cat. No. B2606331
CAS RN: 1351647-96-5
M. Wt: 537.492
InChI Key: ZFQOGJNLBNCXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyphenoxy)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C25H26F3N3O7 and its molecular weight is 537.492. The purity is usually 95%.
BenchChem offers high-quality 2-(2-methoxyphenoxy)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methoxyphenoxy)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical and Thermodynamic Studies

In the realm of corrosion inhibition, benzimidazole derivatives have been investigated for their protective properties on metals. For example, benzimidazole derivatives were studied for their inhibitory action on the corrosion of N80 steel in hydrochloric acid solutions. These studies utilized techniques like weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS), demonstrating the potential of these compounds in corrosion protection. The results suggested that the efficiency of these inhibitors increases with concentration and provides insights into their interaction with metal surfaces through spectroscopic analyses (Yadav et al., 2016).

Catalytic Applications

The catalytic properties of benzimidazole derivatives have also been explored. For instance, molybdenum(VI) complexes with thiazole-hydrazone ligands encapsulated in zeolite Y have been developed as efficient, reusable catalysts for the oxidation of primary alcohols and hydrocarbons. This represents a significant advancement in the field of green chemistry, offering a sustainable approach to chemical transformations with high activity and selectivity, alongside the advantage of catalyst recovery and reuse (Ghorbanloo & Maleki Alamooti, 2017).

Material Science and Surface Modification

Benzimidazole derivatives have found applications in material science, particularly in modifying surface properties of materials. Research into the effect of functional groups on corrosion inhibition efficacy of imidazole derivatives on mild steel in acidic solutions has shown the potential for these compounds to significantly protect metal surfaces. These studies not only contribute to the understanding of the molecular mechanisms behind corrosion protection but also aid in the development of new materials with enhanced resistance to degradation (Prashanth et al., 2021).

Synthesis and Structural Analysis

The synthesis and structural analysis of benzimidazole derivatives continue to be a significant area of research, with applications extending to the development of new pharmaceuticals, advanced materials, and catalytic agents. For example, studies on the synthesis and thermal rearrangement of sym-triazines have provided valuable insights into the chemical behavior and potential applications of these compounds in various industrial and research settings (Dovlatyan et al., 2010).

properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3O3.C2H2O4/c1-31-19-8-4-5-9-20(19)32-15-21(30)28-12-10-16(11-13-28)14-29-18-7-3-2-6-17(18)27-22(29)23(24,25)26;3-1(4)2(5)6/h2-9,16H,10-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQOGJNLBNCXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC(CC2)CN3C4=CC=CC=C4N=C3C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F3N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenoxy)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.